3,3-Dimethoxypyrrolidine
Overview
Description
3,3-Dimethoxypyrrolidine is an organic compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, featuring two methoxy groups attached to the third carbon of the pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3,3-dimethoxypyrrolidine belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Pyrrolidine alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may have good bioavailability .
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The physicochemical properties of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the methanol acting as both the solvent and the reactant. The acid catalyst facilitates the substitution of hydrogen atoms on the pyrrolidine ring with methoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
3,3-Dimethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methoxy groups.
3-Methoxypyrrolidine: A derivative with only one methoxy group.
N-Methylpyrrolidine: A related compound with a methyl group attached to the nitrogen atom.
Uniqueness: 3,3-Dimethoxypyrrolidine is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-dimethoxypyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUZLZRQOZXVSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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